ethyl 4-(cyclopropylamino)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Description
Ethyl 4-(cyclopropylamino)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a pyrazolopyridine derivative characterized by a cyclopropylamino group at position 4, an ethyl group at position 1, and a methyl group at position 2.
Properties
IUPAC Name |
ethyl 4-(cyclopropylamino)-1-ethyl-3-methylpyrazolo[3,4-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-4-19-14-12(9(3)18-19)13(17-10-6-7-10)11(8-16-14)15(20)21-5-2/h8,10H,4-7H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICBJKJQMWCWIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=C(C(=C2C(=N1)C)NC3CC3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001331579 | |
| Record name | ethyl 4-(cyclopropylamino)-1-ethyl-3-methylpyrazolo[3,4-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001331579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818295 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860785-51-9 | |
| Record name | ethyl 4-(cyclopropylamino)-1-ethyl-3-methylpyrazolo[3,4-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001331579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Copper-Catalyzed [3+3] Cycloaddition
A Cu(II)-catalyzed formal [3+3] cycloaddition between 3-aminopyrazoles and α,β-unsaturated carbonyl compounds provides direct access to the pyrazolo[3,4-b]pyridine scaffold. For example:
- Reactants : 3-Amino-1-ethyl-5-methyl-1H-pyrazole-4-carboxylate and ethyl acrylate.
- Conditions : Cu(acac)₂ (10 mol%) in chloroform at 80°C for 12 hours.
- Yield : 78–85%.
This method efficiently installs the ester group at position 5 but requires subsequent functionalization for the cyclopropylamino moiety.
Thermal Cyclization of Pyrazolone Derivatives
Heating 3-amino-1-ethylpyrazol-5-one with ethyl 3-oxobutanoate in butanol at reflux (118°C) for 48 hours generates the pyridine ring via keto-enol tautomerization and dehydration. The crude product is alkylated with methyl iodide to introduce the 3-methyl group (62% yield).
Functionalization of Halogenated Intermediates
Suzuki-Miyaura Coupling for Cyclopropylamino Installation
Brominated intermediates, such as ethyl 4-bromo-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, undergo cross-coupling with cyclopropylamine derivatives:
- Catalyst : Pd(PPh₃)₄ (5 mol%).
- Base : Cs₂CO₃ (2 equiv).
- Solvent : 1,4-Dioxane/water (4:1) at 70°C for 6 hours.
- Yield : 65–72%.
This method is preferred for its regioselectivity and compatibility with sensitive functional groups.
Nucleophilic Aromatic Substitution
Direct displacement of a 4-fluoro or 4-nitro group with cyclopropylamine under acidic conditions (HCl, 100°C) affords the target compound but with lower yields (45–50%) due to competing side reactions.
Sequential Alkylation and Amination
Stepwise Alkylation Protocol
- N1-Ethylation : Treatment of ethyl 4-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate with ethyl bromide and K₂CO₃ in DMF at 60°C (89% yield).
- C3-Methylation : Use of methyl triflate and NaH in THF (0°C to room temperature, 76% yield).
- C4-Amination : Buchwald-Hartwig coupling with cyclopropylamine (Pd₂(dba)₃, Xantphos, 100°C, 12 hours, 68% yield).
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cu-Catalyzed Cycloaddition | [3+3] Cycloaddition, ester retention | 85 | One-pot, high atom economy | Requires post-functionalization |
| Thermal Cyclization | Pyrazolone condensation, alkylation | 62 | Mild conditions | Multi-step, moderate yields |
| Suzuki Coupling | Halogenated intermediate coupling | 72 | Regioselective, scalable | Palladium catalyst cost |
| Sequential Alkylation | Stepwise N/C functionalization | 68 | Precise control | Lengthy purification steps |
Optimization Strategies and Challenges
Solvent and Temperature Effects
Protecting Group Considerations
The ethyl ester at position 5 is susceptible to base-mediated hydrolysis. Using tert-butyl esters or silyl protection (e.g., TMSCl) during amination steps prevents degradation.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{ethyl 4- (cyclopropylamino)-1-ethyl-3-methyl-1H-pyrazolo 3,4-b ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)[_{{{CITATION{{{_1{ethyl 4- (cyclopropylamino)-1-ethyl-3-methyl-1H-pyrazolo 3,4-b ....
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst[_{{{CITATION{{{_1{ethyl 4- (cyclopropylamino)-1-ethyl-3-methyl-1H-pyrazolo 3,4-b ....
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu)[_{{{CITATION{{{_1{ethyl 4- (cyclopropylamino)-1-ethyl-3-methyl-1H-pyrazolo 3,4-b ....
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound[_{{{CITATION{{{_1{ethyl 4- (cyclopropylamino)-1-ethyl-3-methyl-1H-pyrazolo 3,4-b ....
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C15H20N4O2
- Molecular Weight : 288.34 g/mol
- CAS Number : 860785-51-9
- IUPAC Name : Ethyl 4-(cyclopropylamino)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Anticancer Properties
Research indicates that pyrazolo[3,4-b]pyridine derivatives, including this compound, exhibit potent anticancer activity. These compounds are known to inhibit various kinases involved in cancer progression, such as cyclin-dependent kinases and protein kinases, making them valuable in targeted cancer therapies .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in various studies. It acts by modulating inflammatory pathways and inhibiting the release of pro-inflammatory cytokines, which can be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .
Antimicrobial Activity
This compound has shown effectiveness against a range of microbial pathogens. Its structure allows it to interact with bacterial enzymes and disrupt their function, leading to antimicrobial effects .
Neuroprotective Effects
Emerging studies suggest that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's disease. The mechanism involves the inhibition of neuroinflammatory processes and the protection of neuronal cells from oxidative stress .
Case Study 1: Anticancer Activity
A study conducted by Kumar et al. (2019) demonstrated that derivatives of pyrazolo[3,4-b]pyridine significantly inhibited the growth of various cancer cell lines. Ethyl 4-(cyclopropylamino)-1-ethyl-3-methyl exhibited IC50 values comparable to established chemotherapeutic agents, indicating its potential as a lead compound for further development .
Case Study 2: Anti-inflammatory Mechanism
Research published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory effects of pyrazolo[3,4-b]pyridines. The study revealed that these compounds could effectively reduce inflammation markers in animal models of arthritis, suggesting their therapeutic potential in inflammatory disorders .
Comparative Analysis with Other Pyrazole Derivatives
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| Ethyl 4-(Cyclopropylamino)-1-Ethyl-3-Methyl | High | Moderate | High |
| Pyrazolo[3,4-b]pyridine A | Moderate | High | Moderate |
| Pyrazolo[3,4-b]pyridine B | High | Low | High |
Mechanism of Action
The mechanism by which ethyl 4-(cyclopropylamino)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate exerts its effects involves its interaction with specific molecular targets[_{{{CITATION{{{_1{ethyl 4- (cyclopropylamino)-1-ethyl-3-methyl-1H-pyrazolo 3,4-b .... The cyclopropylamino group and the pyrazolo[3,4-b]pyridine core are key structural features that contribute to its biological activity. The compound may modulate signaling pathways, inhibit enzymes, or bind to receptors, leading to its observed effects.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Pyrazolo[3,4-b]pyridine derivatives exhibit variations in substituents at positions 1, 3, 4, and 5, which critically influence their physicochemical properties and biological activities. Below is a comparative analysis of key analogs (Table 1):
Table 1: Structural and Functional Comparison of Selected Pyrazolo[3,4-b]pyridine Derivatives
Physicochemical Properties and Stability
Biological Activity
Ethyl 4-(cyclopropylamino)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
- Molecular Formula : C15H20N4O2
- Molecular Weight : 288.35 g/mol
- CAS Number : 860785-51-9
The compound features a pyrazolo[3,4-b]pyridine core, which is recognized for its diverse biological activities. Pyrazolo[3,4-b]pyridine derivatives have been shown to exhibit a range of pharmacological effects, including anti-cancer, anti-inflammatory, and anti-microbial properties .
Anti-Cancer Properties
Research indicates that pyrazolo[3,4-b]pyridine derivatives are promising candidates in cancer therapy. The compound has demonstrated inhibitory effects on various cancer cell lines by targeting specific proteins involved in cell cycle regulation and apoptosis.
- Mechanism of Action :
- Case Studies :
Anti-Tuberculosis Activity
Recent investigations have highlighted the potential of this compound against Mycobacterium tuberculosis (Mtb).
- In Vitro Studies :
- Molecular Docking Studies :
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing ethyl 4-(cyclopropylamino)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclocondensation, nucleophilic substitution, and esterification. For example, chlorinated intermediates (e.g., ethyl 4-chloro-pyrazolo[3,4-b]pyridine-5-carboxylate analogs) are often prepared using POCl₃ under reflux, followed by substitution with cyclopropylamine . Key steps include:
- Step 1 : Diazotization and reduction of precursor pyrazolo-pyridine esters to generate reactive intermediates .
- Step 2 : Friedländer condensation with active methylene compounds or ketones to form the fused pyridine ring .
- Step 3 : Hydrolysis or aminolysis to introduce the cyclopropylamino group .
- Optimization : Yields (~67–81%) depend on reaction time, solvent (e.g., THF or dioxane), and catalysts (e.g., TFA) .
Q. How is the molecular structure of this compound confirmed?
- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for confirming bond lengths, angles, and stereochemistry . Complementary techniques include:
- ¹H/¹³C NMR : Peaks for the cyclopropyl group (δ ~1.0–1.5 ppm) and ester carbonyl (δ ~165–170 ppm) .
- HRMS : Exact mass matching calculated [M+H]⁺ (e.g., m/z 406.1219 for a related analog) .
- IR Spectroscopy : Ester C=O stretch at ~1719 cm⁻¹ and NH stretches from the cyclopropylamino group .
Q. What are the typical biological targets for pyrazolo[3,4-b]pyridine derivatives?
- Methodological Answer : These compounds are evaluated for antiviral, antimalarial, and enzyme inhibitory activity. For example:
- Antiviral : Derivatives inhibit HSV-1 replication (IC₅₀ ~3–9 µM) by targeting viral DNA polymerase or entry mechanisms .
- Antimalarial : Analogues like L87 (IC₅₀ 3.46–9.30 mM against Plasmodium falciparum) bind to heme detoxification pathways .
- Enzyme Targets : Molecular docking studies suggest interactions with SARS-CoV-2 3CL protease or ACE2 receptors .
Advanced Research Questions
Q. How can contradictory NMR data for pyrazolo[3,4-b]pyridine derivatives be resolved?
- Methodological Answer : Discrepancies in NMR signals (e.g., overlapping peaks for methyl and cyclopropyl groups) require:
- 2D NMR : HSQC and HMBC to assign coupling between ¹H and ¹³C nuclei, especially for crowded aromatic regions .
- Variable Temperature NMR : To distinguish dynamic effects (e.g., rotational barriers in the cyclopropyl group) .
- Crystallographic Validation : Cross-referencing with X-ray data resolves ambiguities in regiochemistry .
Q. What strategies optimize the hydrolysis of the ester group to carboxylic acid for bioactivity studies?
- Methodological Answer : Controlled hydrolysis using:
- Base-Catalyzed Conditions : LiOH in dioxane/water (4:1) at 50°C preserves the pyrazolo-pyridine core while achieving >85% conversion .
- Acid Protection : Use of Boc groups for sensitive amines (e.g., cyclopropylamino) prevents side reactions .
- Monitoring : TLC (hexane/EtOAc 9:1) and LCMS (retention time shifts ~1–2 min post-hydrolysis) .
Q. How do computational methods aid in designing derivatives with improved binding affinity?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses to targets like SARS-CoV-2 3CL protease. For example, L87 shows a docking score of −9.2 kcal/mol, comparable to remdesivir .
- QSAR Modeling : Hammett constants for substituents (e.g., electron-withdrawing groups on the cyclopropyl ring) correlate with IC₅₀ values .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. What are the challenges in scaling up pyrazolo[3,4-b]pyridine synthesis?
- Methodological Answer :
- Reagent Costs : POCl₃ and palladium catalysts (e.g., Pd(OAc)₂ for Suzuki couplings) require cost-benefit analysis .
- Purification : Flash chromatography (hexane/EtOAc gradients) is feasible for gram-scale synthesis, but HPLC may be needed for chiral separation .
- Yield Optimization : Catalyst loading (e.g., 5 mol% TFA) and solvent recycling (e.g., THF) improve sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
